Bidimazii iodidum
Overview
Description
Preparation Methods
The preparation of bidimazium iodide involves complex synthetic routes. While specific details on its synthesis are limited, it is known that iodide salts are often used in the preparation of similar compounds. The synthesis typically involves the reaction of iodide salts with organic molecules under controlled conditions .
Chemical Reactions Analysis
Bidimazium iodide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
It has been used as an electron acceptor and has shown promise as an inhibitor for enzymes . Additionally, it has been utilized as a fluorescent dye and a fluorescent indicator in various research applications . Its unique properties make it a valuable tool in chemistry, biology, and medicine.
Mechanism of Action
The exact mechanism of action of bidimazium iodide is not well understood. it is believed to exert its effects through interactions with molecular targets and pathways involved in electron transfer and enzyme inhibition . Further research is needed to elucidate the precise mechanisms by which bidimazium iodide exerts its effects .
Comparison with Similar Compounds
Bidimazium iodide can be compared to other iodide-containing compounds, such as sodium iodide and potassium iodide. While these compounds share some similarities, bidimazium iodide’s unique structure and properties set it apart. For example, unlike sodium iodide and potassium iodide, bidimazium iodide has been studied for its potential use as a fluorescent dye and enzyme inhibitor . This highlights its uniqueness and potential for specialized applications.
Conclusion
Bidimazium iodide is a compound with significant potential in scientific research. Its unique properties and potential applications make it a valuable tool in various fields. further research is needed to fully understand its mechanisms of action and to explore its potential for industrial and medical applications.
Properties
IUPAC Name |
N,N-dimethyl-4-[(Z)-2-[3-methyl-4-(4-phenylphenyl)-1,3-thiazol-3-ium-2-yl]ethenyl]aniline;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N2S.HI/c1-27(2)24-16-9-20(10-17-24)11-18-26-28(3)25(19-29-26)23-14-12-22(13-15-23)21-7-5-4-6-8-21;/h4-19H,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MASAXPHKNKHIES-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)C=CC4=CC=C(C=C4)N(C)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)/C=C\C4=CC=C(C=C4)N(C)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25IN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21817-73-2 | |
Record name | Bidimazium iodide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021817732 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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